molecular formula C10H11ClF3N B13467881 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B13467881
M. Wt: 237.65 g/mol
InChI Key: JVBGKTAQFXLGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound used in scientific research. With its unique properties, it holds potential for various applications including drug development and materials synthesis.

Preparation Methods

The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenylacetonitrile with difluorocarbene, followed by cyclization and subsequent amination to form the cyclobutanamine structure. The final step involves the formation of the hydrochloride salt .

Chemical Reactions Analysis

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It holds promise in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:

  • 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
  • 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
  • 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications .

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-8-4-2-1-3-7(8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H

InChI Key

JVBGKTAQFXLGHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2F)N.Cl

Origin of Product

United States

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